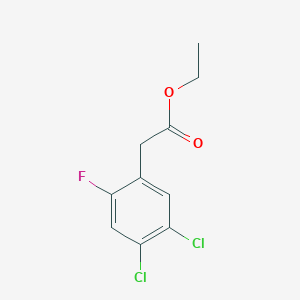

Ethyl 4,5-dichloro-2-fluorophenylacetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)4-6-3-7(11)8(12)5-9(6)13/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJCGOBPMTTXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Reaction Parameters and Conditions

Process Details:

- The phenylacetic acid is dissolved in ethanol.

- Catalytic amount of sulfuric acid is added.

- The mixture is refluxed under inert atmosphere for 4–8 hours.

- Post-reaction, the mixture is cooled, neutralized with sodium bicarbonate or sodium hydroxide, and extracted with an organic solvent.

- The organic layer is dried over anhydrous sodium sulfate and concentrated.

- Final purification is achieved via distillation or recrystallization.

Alternative Synthetic Routes

a. Direct Esterification Using Catalysts:

- Use of solid acid catalysts such as p-toluenesulfonic acid (p-TsOH) for milder conditions.

- Microwave-assisted esterification to reduce reaction time.

b. Esterification from Phenylacetic Acid Derivatives:

- Esterification of phenylacetic acid derivatives with alcohols in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide).

c. Synthesis via Halogenated Precursors:

- Halogenation of phenylacetic acid followed by esterification, although less efficient.

Data Summary and Comparative Table

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Acid-catalyzed esterification | Sulfuric acid | Ethanol | Reflux (~78°C) | 4–8 hrs | 85–95 | Most common, high yield, scalable |

| Solid acid catalysis | p-Toluenesulfonic acid | Ethanol | Mild reflux | 3–6 hrs | 80–90 | Milder conditions, environmentally friendly |

| Microwave-assisted esterification | p-Toluenesulfonic acid | Ethanol | 100°C (microwave) | 1–2 hrs | >90 | Faster, energy-efficient, suitable for lab-scale |

Research Findings and Notes:

- Efficiency & Yield: Acid-catalyzed esterification in reflux conditions consistently yields high purity This compound with yields often exceeding 90%.

- Purity & Purification: Post-reaction purification typically involves washing with water, drying, and distillation or chromatography to achieve pharmaceutical-grade purity.

- Reaction Optimization: Excess ethanol and catalytic sulfuric acid optimize yield; reaction temperature and time are critical parameters.

- Environmental & Safety Considerations: Use of sulfuric acid requires careful handling; alternative milder catalysts are being explored for greener synthesis.

Summary:

The most reliable and scalable preparation method for This compound involves acid-catalyzed esterification of 2,4-dichloro-5-fluorophenylacetic acid with ethanol under reflux conditions, using sulfuric acid as a catalyst. Variations include milder catalysts or microwave-assisted techniques, which can improve efficiency and environmental profile. The process yields high-purity product suitable for research and pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4,5-dichloro-2-fluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

Substitution: Substituted derivatives of this compound.

Reduction: Ethyl 4,5-dichloro-2-fluorophenylmethanol.

Oxidation: 4,5-dichloro-2-fluorophenylacetic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 4,5-dichloro-2-fluorophenylacetate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 4,5-dichloro-2-fluorophenylacetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The compound’s anticancer properties could be related to its ability to inhibit key enzymes involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share structural similarities with Ethyl 4,5-dichloro-2-fluorophenylacetate, differing primarily in halogen substitution patterns or backbone modifications:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molar Mass (g/mol) |

|---|---|---|---|---|

| This compound (Target) | 1805479-66-6 | C₁₀H₉Cl₂FO₂ | Cl: 4,5; F: 2 | 251.08 |

| Ethyl 5-chloro-2-fluorophenylacetate | 1256481-71-6 | C₁₀H₉ClF₂O₂ | Cl: 5; F: 2 | 218.63 |

| Ethyl 3,5-dichloro-2-fluorophenylacetate | 1806350-99-1 | C₁₀H₉Cl₂FO₂ | Cl: 3,5; F: 2 | 251.08 |

| Ethyl 3,5-dichloro-4-fluorophenylacetate | 877397-67-6 | C₁₀H₉Cl₂FO₂ | Cl: 3,5; F: 4 | 251.08 |

| Ethyl 2-chloro-4,5-difluorobenzoate | 1785259-54-2 | C₉H₇ClF₂O₂ | Cl: 2; F: 4,5; Benzoate backbone | 232.60 |

Analysis of Substituent Effects

Halogen Positioning and Electronic Effects :

- Electron-Withdrawing Influence: Fluorine and chlorine atoms are electron-withdrawing groups (EWGs).

- Steric Effects : The 4,5-dichloro substitution in the target creates steric hindrance, which may reduce reactivity in nucleophilic acyl substitution compared to analogs like Ethyl 5-chloro-2-fluorophenylacetate (single chlorine) .

Backbone Modifications :

- Phenylacetate vs. Benzoate : Ethyl 2-chloro-4,5-difluorobenzoate (CAS 1785259-54-2) replaces the methylene bridge with a direct ester linkage to the aromatic ring. This reduces molecular flexibility and alters solubility profiles (e.g., lower logP compared to phenylacetates) .

Biologische Aktivität

Ethyl 4,5-dichloro-2-fluorophenylacetate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with two chlorine atoms and one fluorine atom attached to the aromatic ring. Its molecular formula is . The presence of halogen substituents significantly influences its chemical reactivity and biological properties.

Mechanisms of Biological Activity

1. Enzyme Interaction:

The compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, affecting drug efficacy and metabolism.

2. Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes involved in bacterial proliferation.

3. Anticancer Properties:

Several studies have investigated the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains; mechanism involves membrane disruption | |

| Anticancer | Induces apoptosis in cancer cell lines; alters signaling pathways | |

| Enzyme Inhibition | Interacts with cytochrome P450 enzymes affecting drug metabolism |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was found to inhibit the growth of several pathogenic bacteria. The compound was tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

A separate study assessed the compound's effects on human lung cancer cells (A549). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with a maximum growth inhibition of 72% observed at a concentration of 100 µM after 48 hours of exposure.

Dosage and Temporal Effects

The biological effects of this compound are influenced by dosage and exposure time. Lower doses may enhance metabolic activity in certain cell types, while higher doses can lead to cytotoxic effects. Long-term exposure studies suggest that the compound's stability under laboratory conditions allows for sustained biological effects over time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.